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Cycloalkynes, cyclic analogs of alkynes, are a fascinating class of molecules characterized by

the incorporation of a highly strained carbon-carbon triple bond within a ring structure.[1][2]

This inherent ring strain, a combination of angle strain and torsional strain, is responsible for

their unique reactivity and has made them invaluable tools in fields like bioorthogonal chemistry

and materials science.[1][3][4] This guide provides an objective comparison of the ring strains

in various cycloalkynes, supported by computational and experimental data, to aid researchers

in selecting the appropriate cycloalkyne for their specific applications.

Understanding Ring Strain in Cycloalkynes
The linear geometry of the alkyne functional group (R-C≡C-R), with an ideal bond angle of

180°, is significantly distorted when incorporated into a small or medium-sized ring.[2][5] This

deviation from the ideal geometry leads to substantial angle strain, which is the primary

contributor to the overall ring strain of the molecule.[1][4] As the ring size decreases, the

deviation from 180° becomes more severe, resulting in a dramatic increase in strain energy

and, consequently, higher reactivity.[1][3] Cyclooctyne is the smallest cycloalkyne that is stable

enough to be isolated and stored as a stable compound.[1][2] Smaller cycloalkynes, such as

cycloheptyne, cyclohexyne, and cyclopentyne, are highly reactive and typically exist only as

transient intermediates.[1]
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Quantitative Comparison of Cycloalkyne Ring
Strains
The strain energy of a cycloalkyne is a quantitative measure of its instability relative to a strain-

free reference compound. It is typically reported in kilocalories per mole (kcal/mol). The table

below summarizes the calculated strain energies for a series of common cycloalkynes,

illustrating the inverse relationship between ring size and strain.

Cycloalkyne
Number of
Carbons

Calculated
Strain Energy
(kcal/mol)

C≡C-C Bond
Angle
Deviation
(from 180°)

Stability

Cyclopentyne 5 48.4[6] High
Transient

Intermediate[1]

Cyclohexyne 6 40.1[6] High
Transient

Intermediate[1]

Cycloheptyne 7 25.4[6] Moderate
Transient

Intermediate[1]

Cyclooctyne 8 ~10 - 17.9[1][6] Moderate Isolable[1]

Cyclononyne 9 ~2.9[1] Low Isolable[1]

Note: Strain energy values can vary depending on the computational method used.

The relationship between the number of carbon atoms in the cycloalkyne ring and the

corresponding strain energy is visualized in the diagram below.

Relationship between Ring Size and Strain Energy

Cyclononyne (C9)
~2.9 kcal/mol

Cyclooctyne (C8)
~10-18 kcal/mol

  Increasing Ring Size,
Decreasing Strain EnergyCycloheptyne (C7)

~25.4 kcal/mol

  Increasing Ring Size,
Decreasing Strain EnergyCyclohexyne (C6)

~40.1 kcal/mol

  Increasing Ring Size,
Decreasing Strain EnergyCyclopentyne (C5)

~48.4 kcal/mol

  Increasing Ring Size,
Decreasing Strain Energy
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Figure 1. Inverse correlation between cycloalkyne ring size and strain energy.

Experimental and Computational Protocols for
Determining Ring Strain
The determination of ring strain in cycloalkynes relies on both experimental and computational

methodologies.

Heats of Combustion: This classic experimental method measures the heat released when a

compound is completely burned.[7][8] A higher heat of combustion per CH₂ group, compared

to a strain-free reference alkane, indicates a higher degree of ring strain.[7]

Enthalpies of Hydrogenation: The heat released upon hydrogenation of the alkyne to the

corresponding cycloalkane (ΔHhyd) is another measure of its thermodynamic stability.[3] A

more exothermic heat of hydrogenation corresponds to a higher initial strain energy in the

cycloalkyne. The difference in heats of hydrogenation (ΔΔHhyd) between a cycloalkyne and

a comparable linear alkyne provides a more accurate estimate of the strain penalty from

alkyne bending.[3]

Computational chemistry provides powerful tools to calculate and analyze the ring strain of

cycloalkynes. Density Functional Theory (DFT) and ab initio methods are commonly employed.

[9][10][11]

Methodology:

Structure Optimization: The 3D geometry of the cycloalkyne is optimized to find its lowest

energy conformation. Popular DFT functionals for this purpose include M06-2X and B97D,

often paired with basis sets like 6-311+G(d,p).[3][9][12]

Frequency Calculation: A frequency analysis is performed to confirm that the optimized

structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain

thermochemical data like zero-point vibrational energy (ZPVE).[12]

Strain Energy Calculation: The strain energy is typically calculated using a homodesmotic

or isodesmic reaction. This involves constructing a balanced chemical equation where the
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number and types of bonds are conserved on both sides, and the cycloalkyne is reacted to

form strain-free reference molecules. The calculated enthalpy of this hypothetical reaction

corresponds to the strain energy of the cycloalkyne.

The general workflow for a computational analysis of cycloalkyne ring strain is depicted below.

Computational Workflow for Strain Energy Calculation

Define Molecular
Structure of Cycloalkyne

Geometry Optimization
(e.g., DFT: M06-2X/6-311+G(d,p))

Frequency Analysis

Verify Minimum Energy
Structure (No Imaginary Frequencies)

Set up Isodesmic/
Homodesmotic Reaction

Calculate Reaction Enthalpy
(Strain Energy)

Analyze Geometric Parameters
(Bond Angles, Lengths)
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Figure 2. A typical workflow for the computational determination of cycloalkyne ring strain.

Conclusion
The reactivity of cycloalkynes is intrinsically linked to their ring strain, which is primarily dictated

by the size of the carbocyclic ring. Computational methods, particularly DFT, offer a reliable and

accessible means to quantify this strain and predict the reactivity of novel cycloalkyne

derivatives. The data and protocols presented in this guide serve as a foundational resource for

researchers aiming to harness the unique properties of strained cycloalkynes in synthetic

chemistry, drug development, and bioorthogonal labeling applications. By understanding the

interplay between structure and strain, scientists can make more informed decisions in the

design and application of these powerful chemical tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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